1-(3-Isopropoxypyridin-2-yl)piperazine

Catalog No.
S12574264
CAS No.
184575-14-2
M.F
C12H19N3O
M. Wt
221.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Isopropoxypyridin-2-yl)piperazine

CAS Number

184575-14-2

Product Name

1-(3-Isopropoxypyridin-2-yl)piperazine

IUPAC Name

1-(3-propan-2-yloxypyridin-2-yl)piperazine

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

InChI

InChI=1S/C12H19N3O/c1-10(2)16-11-4-3-5-14-12(11)15-8-6-13-7-9-15/h3-5,10,13H,6-9H2,1-2H3

InChI Key

YZIAFUDRRZZAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N2CCNCC2

1-(3-Isopropoxypyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and a pyridine moiety substituted with an isopropoxy group. This compound can be represented by the molecular formula C12H18N2OC_{12}H_{18}N_{2}O and has a molecular weight of approximately 218.29 g/mol. The presence of the isopropoxy group enhances its solubility and reactivity, making it an interesting candidate for various chemical and biological applications.

Typical for piperazine derivatives:

  • Alkylation: The amine groups in the piperazine ring can react with alkyl halides to form N-alkylated derivatives, which can modify the compound's properties and biological activity .
  • Acylation: Similar to alkylation, acylation involves the reaction of amine groups with acyl halides or anhydrides, leading to the formation of amides .
  • N-Oxidation: Piperazine can be oxidized to form N-oxides, which may exhibit different biological activities compared to their parent compounds .
  • Coordination Chemistry: The nitrogen atoms in piperazine can coordinate with metal ions, forming complexes that may have unique reactivity profiles .

Piperazine derivatives, including 1-(3-Isopropoxypyridin-2-yl)piperazine, are known for their diverse biological activities. This particular compound may exhibit:

  • Antidepressant Effects: Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects.
  • Antipsychotic Properties: Compounds with similar structures have been investigated for their antipsychotic potential due to their ability to modulate dopamine receptors.
  • Anti-inflammatory Activity: Certain piperazine derivatives have shown promise in reducing inflammation through various biochemical pathways.

Further research is needed to elucidate the specific biological mechanisms and therapeutic potentials of 1-(3-Isopropoxypyridin-2-yl)piperazine.

The synthesis of 1-(3-Isopropoxypyridin-2-yl)piperazine typically involves multi-step organic reactions:

  • Formation of Piperazine: The base structure can be synthesized by reacting ethylene diamine with 1,2-dichloroethane or other suitable alkylating agents .
  • Pyridine Substitution: The introduction of the isopropoxy group onto the pyridine ring can be achieved through nucleophilic substitution reactions involving appropriate pyridine derivatives and isopropanol or isopropyl halides.
  • Final Coupling Reaction: The final product can be obtained by coupling the piperazine derivative with the modified pyridine under controlled conditions, often utilizing catalysts or specific solvents to enhance yield and purity.

1-(3-Isopropoxypyridin-2-yl)piperazine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new medications targeting neurological disorders.
  • Chemical Research: It may be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its properties could be explored in developing new materials or polymers with specific functionalities.

Studies on the interactions of 1-(3-Isopropoxypyridin-2-yl)piperazine with biological targets are essential for understanding its pharmacological profile. Interaction studies typically focus on:

  • Receptor Binding Affinities: Evaluating how well the compound binds to various receptors (e.g., serotonin, dopamine) can provide insights into its therapeutic potential.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo helps predict its behavior in biological systems and potential side effects.

Research into these interactions will help clarify its suitability as a therapeutic agent.

Several compounds share structural similarities with 1-(3-Isopropoxypyridin-2-yl)piperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Pyridyl)piperazineContains a pyridine ring at position 4Known for its antidepressant effects
1-(3-Methoxypyridin-2-yl)piperazineSimilar methoxy substitution on pyridineExhibits anti-inflammatory properties
4-(Isopropoxy)phenylpiperazinePhenolic substitution instead of pyridineMay show different receptor selectivity
N,N-DimethylpiperazineLacks aromatic substitution but retains piperazine coreUsed primarily as a solvent or reagent

The uniqueness of 1-(3-Isopropoxypyridin-2-yl)piperazine lies in its specific substitutions that may confer distinct pharmacological properties compared to these similar compounds. Further comparative studies are warranted to fully understand these differences and their implications in drug development.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.152812238 g/mol

Monoisotopic Mass

221.152812238 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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